molecular formula C9H18N2O3 B8795481 TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE

TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE

Cat. No.: B8795481
M. Wt: 202.25 g/mol
InChI Key: BOUJRTUVSGNZPU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE is used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted side reactions and can be easily removed under mild conditions .

Biology

In biological research, this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of various drugs and bioactive compounds .

Medicine

In medicine, this compound is utilized in the development of new therapeutic agents. Its stability and reactivity make it a valuable building block in drug discovery and development .

Industry

Industrially, this compound is employed in the manufacture of specialty chemicals, polymers, and other advanced materials. Its versatility and ease of handling make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE involves its ability to act as a protecting group for amines. It forms stable carbamate linkages with amines, thereby preventing them from participating in unwanted reactions. The compound can be selectively removed under acidic or basic conditions, allowing for the controlled release of the protected amine .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness

TERT-BUTYL N-[(1S)-1-CARBAMOYLPROPYL]CARBAMATE is unique due to its specific structural features and reactivity. Compared to other carbamates, it offers enhanced stability and selectivity in protecting amines. Its ability to be easily removed under mild conditions makes it particularly valuable in synthetic chemistry .

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-amino-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C9H18N2O3/c1-5-6(7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m0/s1

InChI Key

BOUJRTUVSGNZPU-LURJTMIESA-N

Isomeric SMILES

CC[C@@H](C(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.